![molecular formula C13H10FN5 B3134616 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 400081-65-4](/img/structure/B3134616.png)
4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
Overview
Description
4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, also known as FPTP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPTP is a pyrimidine derivative that contains a triazole ring and a fluorophenyl group, making it a unique compound with distinct properties.
Scientific Research Applications
Synthesis and Structural Insights
The compound 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, due to its structural complexity, plays a significant role in the synthesis of various pharmacologically active molecules. For instance, it has been utilized in the process development of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, showcasing the compound's utility in creating complex molecular structures with high diastereoselection (Butters et al., 2001)(Butters et al., 2001).
Antimicrobial Applications
Compounds derived from 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine have shown potential in antimicrobial applications. Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from related structures demonstrated mild antimicrobial activities, highlighting the chemical's role in developing new antimicrobial agents (Gomha et al., 2018)(Gomha et al., 2018).
Crystal Structure Analysis
The crystal structure analysis of derivatives, such as 1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the molecular arrangement and intermolecular interactions. These analyses help in understanding the physical and chemical properties of the compounds, which is crucial for their application in material science and drug design (Hu et al., 2011)(Hu et al., 2011).
Antimycobacterial Activity
Fluorinated derivatives, such as those related to 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acids, have been investigated for their antimycobacterial properties. These compounds, designed as fluoroquinolone analogues, have shown potent inhibitory effects against Mycobacterium tuberculosis, indicating the potential of fluorophenyl triazolylmethyl pyrimidine derivatives in treating tuberculosis (Abdel-Rahman et al., 2009)(Abdel-Rahman et al., 2009).
Fluorescence and Photochromism
Derivatives based on pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine, structurally related to 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, exhibit excellent photochromism and fluorescence. These properties make them suitable for applications in fluorescent dyes and materials science, where their photophysical characterizations can lead to the development of novel fluorescent materials (Mohadeszadeh et al., 2015)(Mohadeszadeh et al., 2015).
properties
IUPAC Name |
4-(4-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-11-3-1-10(2-4-11)12-5-6-16-13(18-12)7-19-9-15-8-17-19/h1-6,8-9H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTITHNWJVBKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN3C=NC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186003 | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
CAS RN |
400081-65-4 | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400081-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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